

6-Methoxy-2-naphthaldehyde molecular structure and conformation

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **6-Methoxy-2-naphthaldehyde**

Cat. No.: **B117158**

[Get Quote](#)

An In-depth Technical Guide on the Molecular Structure and Conformation of **6-Methoxy-2-naphthaldehyde**

Introduction

6-Methoxy-2-naphthaldehyde is an aromatic organic compound featuring a naphthalene core substituted with a methoxy group at the 6-position and an aldehyde group at the 2-position. Its chemical formula is $C_{12}H_{10}O_2$ and it has a molecular weight of 186.21 g/mol [1]. This compound serves as a crucial intermediate in the synthesis of various chemical entities, including pharmaceuticals and fluorescent dyes[2][3]. Notably, it is a key precursor in the production of Nabumetone, a widely used non-steroidal anti-inflammatory drug (NSAID)[3].

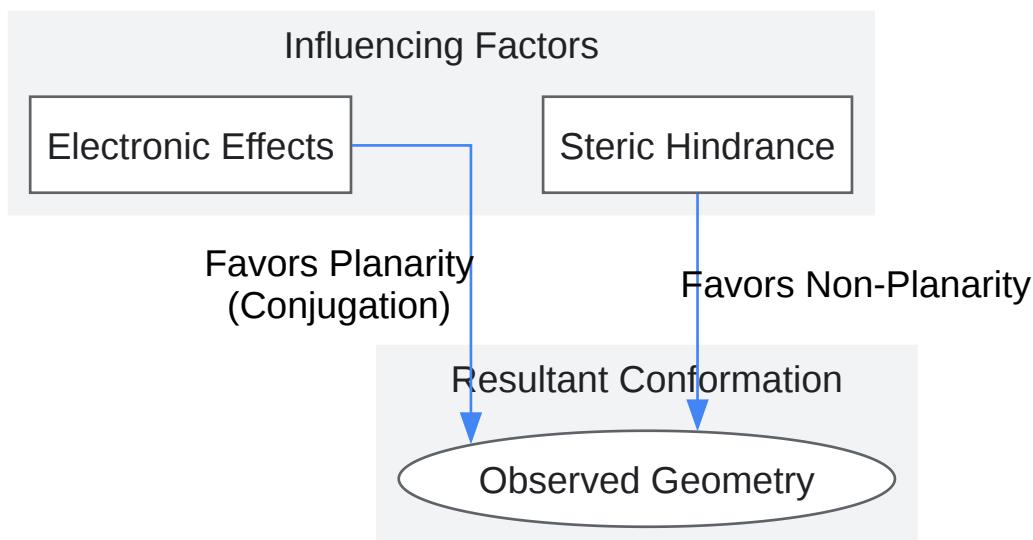
This technical guide provides a comprehensive analysis of the molecular structure and conformational properties of **6-Methoxy-2-naphthaldehyde**. It is intended for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of this molecule's physicochemical characteristics. The guide synthesizes data from X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and computational studies, presenting quantitative data in structured tables and outlining key experimental protocols.

Molecular Structure

The definitive molecular structure of **6-Methoxy-2-naphthaldehyde** in the solid state has been elucidated by single-crystal X-ray diffraction. The analysis reveals a largely planar naphthalene

ring system with specific orientations for the methoxy and aldehyde functional groups.

Crystallographic Data


The compound crystallizes in the orthorhombic space group Pcab.^[4] The crystal structure is stabilized by intermolecular hydrogen bonds of the C-H \cdots O type^[4]. Detailed crystallographic parameters are summarized in the table below.

Parameter	Value	Reference
Crystal System	Orthorhombic	[4]
Space Group	Pcab	[4]
a (Å)	7.4720(8)	[4]
b (Å)	15.6800(11)	[4]
c (Å)	16.4010(15)	[4]
Z (molecules/unit cell)	8	[4]
CCDC Number	281918	[1]

Conformational Analysis

The conformation of **6-Methoxy-2-naphthaldehyde** is defined by the spatial arrangement of its methoxy and aldehyde substituents relative to the naphthalene scaffold. In the solid state, the naphthalene ring system is nearly planar, with a dihedral angle of 2.12(9) $^{\circ}$ between the two fused rings^[4].

The substituents exhibit slight deviations from this plane. The methoxy group's C-O bond and the aldehyde group's C=O bond are twisted with respect to the ring, a conformation influenced by a balance of electronic effects (conjugation) and steric hindrance^{[4][5]}. The torsion angles involving the methoxy group (C7-C6-O1-C12) and the aldehyde group (C3-C2-C11-O2) are $-2.9(3)^{\circ}$ and $-4.8(4)^{\circ}$, respectively, indicating that both groups are slightly out of the naphthalene plane^[4].

[Click to download full resolution via product page](#)

Caption: Logical relationship of factors influencing molecular conformation.

Spectroscopic Characterization

Spectroscopic methods, particularly NMR, are essential for confirming the structure of **6-Methoxy-2-naphthaldehyde** in solution.

¹H NMR Spectroscopy

The proton NMR spectrum provides characteristic signals for the aromatic, aldehydic, and methoxy protons.

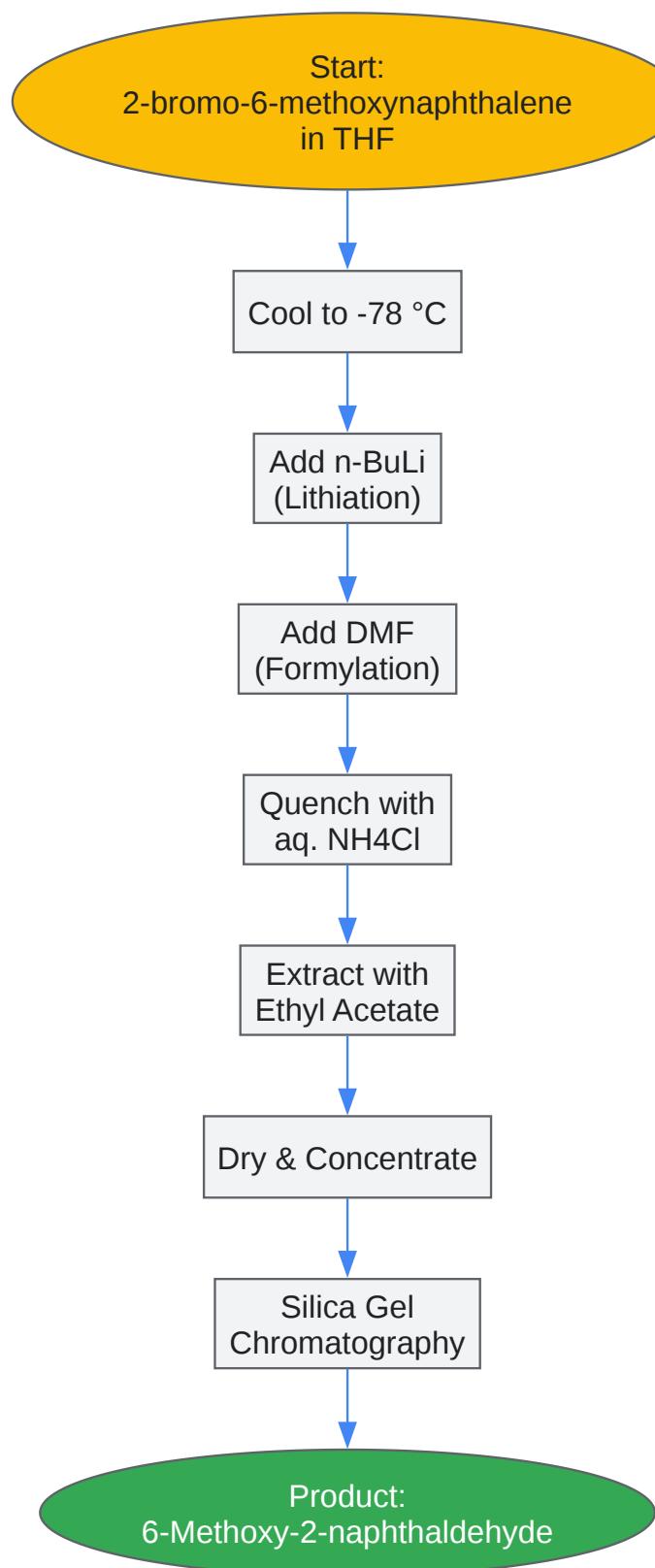
Proton	Chemical Shift (ppm)	Solvent	Reference
Aldehyde (-CHO)	~10.1	CDCl ₃	[6]
Aromatic (Naphthyl)	7.2 - 8.2	CDCl ₃	[6]
Methoxy (-OCH ₃)	~3.9	CDCl ₃	[6]

¹³C NMR Spectroscopy

The carbon NMR spectrum confirms the presence of twelve distinct carbon environments, including the carbonyl carbon of the aldehyde group.

Carbon	Chemical Shift (ppm)	Solvent	Reference
Aldehyde (C=O)	~192.1	CDCl ₃	[7][8]
Aromatic (C-O)	~160.0	CDCl ₃	[7][8]
Aromatic (C-H, C-C)	105.8 - 137.5	CDCl ₃	[7][8]
Methoxy (-OCH ₃)	~55.5	CDCl ₃	[7][8]

Experimental Protocols

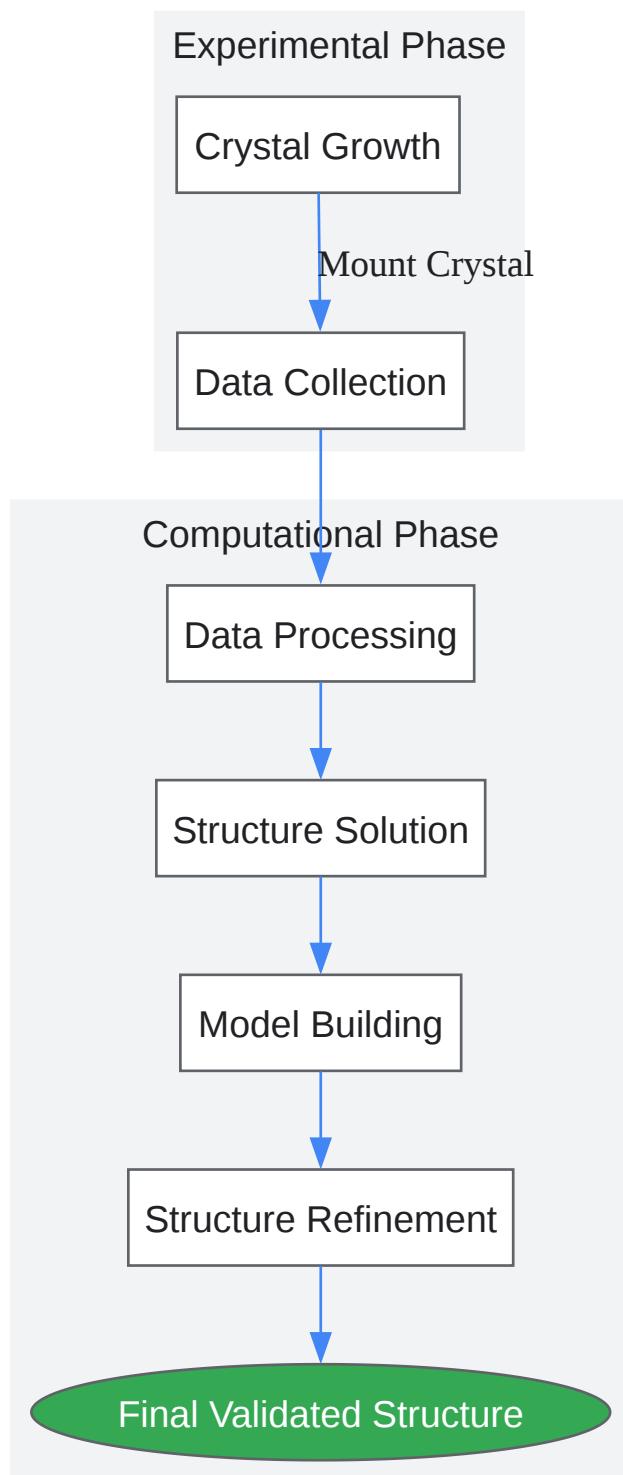

The structural and conformational data presented in this guide are derived from specific experimental procedures. The following sections detail the methodologies for the synthesis and structural analysis of **6-Methoxy-2-naphthaldehyde**.

Synthesis Protocol (via Lithiation)

One common laboratory-scale synthesis involves the formylation of 2-bromo-6-methoxynaphthalene.[9]

- Reaction Setup: Dissolve 2-bromo-6-methoxynaphthalene (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere (e.g., argon).
- Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Add n-butyllithium (2.0 eq, typically 2.5 M in hexanes) dropwise while maintaining the temperature. Stir the mixture at -78 °C for 45 minutes.
- Formylation: Add N,N-dimethylformamide (DMF) (2.0 eq) to the reaction mixture. Allow the solution to stir for an additional 15 minutes at -78 °C.
- Quenching: Quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).
- Extraction: Allow the mixture to warm to room temperature and extract the product with ethyl acetate (3x).
- Work-up: Combine the organic layers, dry with anhydrous magnesium sulfate (MgSO₄), and concentrate under reduced pressure.

- Purification: Purify the resulting crude residue by silica gel column chromatography (e.g., using an ether:hexanes mobile phase) to yield **6-Methoxy-2-naphthaldehyde** as an off-white solid[9].


[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **6-Methoxy-2-naphthaldehyde**.

Single-Crystal X-ray Diffraction Protocol

The determination of the molecular structure relies on a standardized crystallographic workflow[10].

- Crystal Growth: Grow single crystals of **6-Methoxy-2-naphthaldehyde** suitable for diffraction. This is typically achieved by slow evaporation of a saturated solution in an appropriate solvent system.
- Crystal Mounting: Select a high-quality crystal and mount it on a goniometer head.
- Data Collection: Place the crystal in a diffractometer. A beam of monochromatic X-rays is directed at the crystal, which diffracts the X-rays, producing a pattern of reflections. The intensities and positions of these reflections are recorded as the crystal is rotated.
- Data Processing: Integrate the raw reflection data and apply corrections for experimental factors (e.g., Lorentz and polarization effects) to obtain a final set of structure factors.
- Structure Solution: Determine the initial phases of the structure factors using direct methods or Patterson methods to generate an initial electron density map.
- Model Building: Fit a molecular model (the positions of the atoms) to the electron density map.
- Structure Refinement: Iteratively refine the atomic positions, and their thermal displacement parameters against the experimental diffraction data until the calculated and observed diffraction patterns show the best possible agreement.
- Validation: The final refined structure is validated for geometric sensibility and agreement with the experimental data.

[Click to download full resolution via product page](#)

Caption: General workflow for single-crystal X-ray crystallography.

Conclusion

The molecular structure and conformation of **6-Methoxy-2-naphthaldehyde** have been well-characterized through X-ray crystallography and NMR spectroscopy. The molecule possesses a rigid, nearly planar naphthalene framework. The aldehyde and methoxy substituents lie slightly out of the ring plane, a conformation governed by the interplay of steric and electronic effects. The detailed structural and spectroscopic data provided herein serve as a valuable resource for scientists engaged in fields such as medicinal chemistry, materials science, and synthetic organic chemistry, enabling a deeper understanding of this compound's reactivity and potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-Methoxy-2-naphthaldehyde | C12H10O2 | CID 76991 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Method for synthesizing 6-methoxy-2-naphthaldehyde - Eureka | Patsnap
[eureka.patsnap.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. dev.spectrabase.com [dev.spectrabase.com]
- 7. dev.spectrabase.com [dev.spectrabase.com]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. Synthesis routes of 6-Methoxy-2-naphthaldehyde [benchchem.com]
- 10. X-ray crystallography - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [6-Methoxy-2-naphthaldehyde molecular structure and conformation]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b117158#6-methoxy-2-naphthaldehyde-molecular-structure-and-conformation>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com